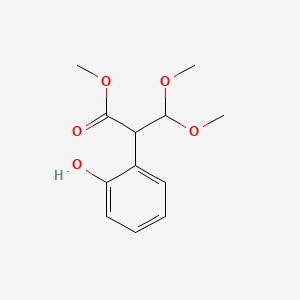
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and two methoxy groups attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate typically involves the esterification of 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-hydroxyphenyl)propanoate
- Methyl 2-(4-hydroxyphenyl)-3,3-dimethoxypropanoate
- Ethyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate
Uniqueness
Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O5 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-11(14)10(12(16-2)17-3)8-6-4-5-7-9(8)13/h4-7,10,12-13H,1-3H3 |
Clave InChI |
MKMKKDHBCGAEKF-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C1=CC=CC=C1O)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















